molecular formula C16H12N6 B13830350 4,6-Dianilino-1,3,5-triazine-2-carbonitrile CAS No. 30360-09-9

4,6-Dianilino-1,3,5-triazine-2-carbonitrile

Cat. No.: B13830350
CAS No.: 30360-09-9
M. Wt: 288.31 g/mol
InChI Key: YYIRPGHDJRGWED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dianilino-1,3,5-triazine-2-carbonitrile is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with two aniline groups and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dianilino-1,3,5-triazine-2-carbonitrile typically involves the nucleophilic substitution of cyanuric chloride with aniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions generally include:

    Temperature: Reflux conditions

    Solvent: Organic solvents like dichloromethane or ethanol

    Reaction Time: Several hours to ensure complete substitution

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Dianilino-1,3,5-triazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The aniline groups can be further substituted with different functional groups.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can form condensation products with other compounds, leading to the formation of larger molecules.

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4,6-Dianilino-1,3,5-triazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dianilino-1,3,5-triazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-diamino-1,3,5-triazine
  • 2,4,6-Triamino-1,3,5-triazine
  • 2,4-Diamino-6-phenyl-1,3,5-triazine

Uniqueness

4,6-Dianilino-1,3,5-triazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

30360-09-9

Molecular Formula

C16H12N6

Molecular Weight

288.31 g/mol

IUPAC Name

4,6-dianilino-1,3,5-triazine-2-carbonitrile

InChI

InChI=1S/C16H12N6/c17-11-14-20-15(18-12-7-3-1-4-8-12)22-16(21-14)19-13-9-5-2-6-10-13/h1-10H,(H2,18,19,20,21,22)

InChI Key

YYIRPGHDJRGWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)C#N)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.